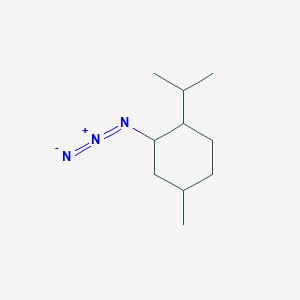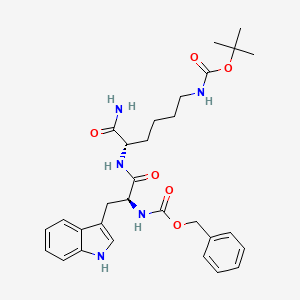
Z-Trp-Lys(Boc)-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Trp-Lys(Boc)-NH2 is a synthetic peptide compound that consists of a sequence of amino acids, specifically tryptophan (Trp) and lysine (Lys), with protective groups attached. The Z group (benzyloxycarbonyl) is used to protect the amino group of tryptophan, while the Boc group (tert-butyloxycarbonyl) protects the amino group of lysine. This compound is often used in peptide synthesis and research due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Trp-Lys(Boc)-NH2 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (lysine) to a solid resin. The Boc group is used to protect the amino group of lysine during the synthesis. The next step involves the coupling of tryptophan to the lysine residue. The Z group is used to protect the amino group of tryptophan. The final step involves the cleavage of the peptide from the resin and the removal of the protective groups to yield the desired peptide.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of protected amino acids to a growing peptide chain, followed by purification and characterization of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Z-Trp-Lys(Boc)-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidation products.
Reduction: The peptide can be reduced to remove disulfide bonds if present.
Substitution: Protective groups such as Boc and Z can be substituted with other protective groups or removed under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Acidic conditions (e.g., trifluoroacetic acid) are used to remove Boc groups, while basic conditions (e.g., sodium hydroxide) can remove Z groups.
Major Products Formed
Oxidation: Kynurenine and other oxidation products.
Reduction: Reduced peptide with free thiol groups.
Substitution: Deprotected peptide ready for further modifications.
Aplicaciones Científicas De Investigación
Z-Trp-Lys(Boc)-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.
Biology: Studied for its interactions with biological molecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Z-Trp-Lys(Boc)-NH2 depends on its specific application. In biological systems, it can interact with cellular membranes, proteins, and nucleic acids. The tryptophan residue can intercalate into DNA, while the lysine residue can form electrostatic interactions with negatively charged molecules. These interactions can lead to changes in cellular processes and functions.
Comparación Con Compuestos Similares
Similar Compounds
Z-Trp-Lys-NH2: Similar structure but without the Boc protective group on lysine.
Boc-Trp-Lys(Boc)-NH2: Similar structure but with an additional Boc group on tryptophan.
Ac-Trp-Lys(Boc)-NH2: Similar structure but with an acetyl group instead of the Z group on tryptophan.
Uniqueness
Z-Trp-Lys(Boc)-NH2 is unique due to its specific combination of protective groups, which provides stability and reactivity during peptide synthesis. The Z group protects the amino group of tryptophan, while the Boc group protects the amino group of lysine, allowing for selective deprotection and modification.
Propiedades
Fórmula molecular |
C30H39N5O6 |
|---|---|
Peso molecular |
565.7 g/mol |
Nombre IUPAC |
tert-butyl N-[(5S)-6-amino-5-[[(2S)-3-(1H-indol-3-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-oxohexyl]carbamate |
InChI |
InChI=1S/C30H39N5O6/c1-30(2,3)41-28(38)32-16-10-9-15-24(26(31)36)34-27(37)25(17-21-18-33-23-14-8-7-13-22(21)23)35-29(39)40-19-20-11-5-4-6-12-20/h4-8,11-14,18,24-25,33H,9-10,15-17,19H2,1-3H3,(H2,31,36)(H,32,38)(H,34,37)(H,35,39)/t24-,25-/m0/s1 |
Clave InChI |
FOXYPBFVPQJYCK-DQEYMECFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(beta-D-Glucopyranosyloxy)-7-hydroxy-2-(3,4,5-trihydroxyphenyl)-3-[(2-O-beta-D-xylopyranosyl-D-glucopyranosyl)oxy]-1-benzopyrylium chloride](/img/structure/B12280163.png)
![D-Serine, N-[(1,1-dimethylethoxy)carbonyl]-, phenylmethyl ester, 4-methylbenzenesulfonate (ester) (9CI)](/img/structure/B12280165.png)


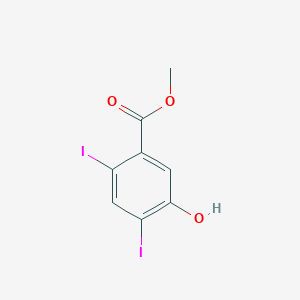

![Bicyclo[1.1.1]pentane-1-carboxylic acid, 3-(acetylthio)-, methyl ester](/img/structure/B12280210.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-phenylpiperazine](/img/structure/B12280212.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamidehydrochloride](/img/structure/B12280213.png)

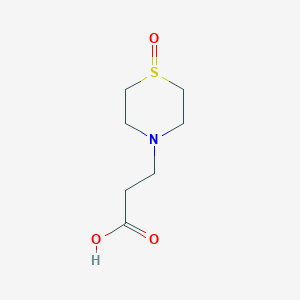
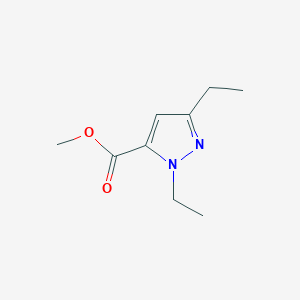
![10,13-dimethyl-17-[1-(3-methylbutylamino)ethyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol;hydrochloride](/img/structure/B12280248.png)
